molecular formula C16H15NO B14315233 Benzamide, N-[2-(2-propenyl)phenyl]- CAS No. 111457-18-2

Benzamide, N-[2-(2-propenyl)phenyl]-

Cat. No.: B14315233
CAS No.: 111457-18-2
M. Wt: 237.30 g/mol
InChI Key: WLHIWDVSRRFVAD-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(2-propenyl)phenyl]-, is an organic compound with a unique structure that includes a benzamide core substituted with a 2-propenyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2-propenyl)phenyl]-, typically involves the reaction of 2-propenylbenzene with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(2-propenyl)phenyl]-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Benzoyl chloride in the presence of a base like pyridine at 0-5°C.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various benzamide derivatives.

Scientific Research Applications

Benzamide, N-[2-(2-propenyl)phenyl]-, has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(2-propenyl)phenyl]-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.

    N-(4-Aminophenyl)benzamide: A benzamide derivative with an amino group on the phenyl ring.

Uniqueness

Benzamide, N-[2-(2-propenyl)phenyl]-, is unique due to the presence of the 2-propenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

111457-18-2

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2-prop-2-enylphenyl)benzamide

InChI

InChI=1S/C16H15NO/c1-2-8-13-9-6-7-12-15(13)17-16(18)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2,(H,17,18)

InChI Key

WLHIWDVSRRFVAD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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